
Pipamperona
Descripción general
Descripción
Pipamperona es un medicamento antipsicótico típico que pertenece a la familia de las butirofenonas. Fue desarrollado por Janssen Pharmaceutica en 1961 y se utiliza principalmente en el tratamiento de la esquizofrenia y como ayuda para dormir en la depresión . This compound es conocida por sus efectos sedantes y su capacidad para normalizar los patrones de sueño en pacientes psiquiátricos .
Aplicaciones Científicas De Investigación
Antipsychotic Treatment
Mechanism of Action
Pipamperone acts primarily as an antagonist of the dopamine D4 receptor and the serotonin 5-HT2A receptor, with lesser effects on D2 receptors. This selectivity contributes to its antipsychotic properties while minimizing extrapyramidal side effects commonly associated with typical antipsychotics .
Clinical Use
Pipamperone is utilized in the treatment of schizophrenia and other psychotic disorders. Its effectiveness in managing positive symptoms such as hallucinations and delusions has been documented in various studies. For instance, a case study highlighted its use in a patient with refractory schizophrenia, where pipamperone was combined with clozapine and sodium valproate, resulting in significant symptom improvement without notable adverse effects .
Management of Delirium
Efficacy in Delirium
Recent studies have evaluated pipamperone's effectiveness in treating delirium, particularly among elderly patients. In a cohort study involving 192 patients, low-dose pipamperone demonstrated comparable efficacy to haloperidol and atypical antipsychotics, achieving delirium resolution in approximately 70% of cases over an average duration of 6.4 days . Moreover, when used alongside haloperidol, it reduced the need for benzodiazepines, indicating its potential as a safer alternative in managing delirium.
Treatment of Mood Disorders
Low-Dose Applications
Emerging research suggests that pipamperone may be beneficial in treating mood disorders, especially for patients resistant to traditional serotonin reuptake inhibitors (SRIs). A patent application describes the use of low doses (less than 20 mg/day) for managing major depressive disorder, highlighting its selective antagonistic properties on serotonin receptors which may enhance treatment outcomes for mood dysregulation .
Pediatric Applications
Population Pharmacokinetics
A study focused on pediatric populations indicated that pipamperone could be effective for children with behavioral issues such as autism spectrum disorder and attention deficit/hyperactivity disorder. The pharmacokinetic modeling suggested that dosing should be adjusted based on body weight to optimize therapeutic outcomes . The findings indicated that lower therapeutic reference ranges might be appropriate for children compared to adults.
Safety Profile and Side Effects
Adverse Effects
Pipamperone's safety profile is generally favorable compared to other antipsychotics. Its high receptor selectivity minimizes the risk of extrapyramidal symptoms, making it a preferred option for patients sensitive to such side effects . However, caution is advised due to potential interactions with other medications and the need for careful monitoring during treatment.
Comprehensive Data Table
Application | Population | Efficacy | Dosage Recommendations |
---|---|---|---|
Antipsychotic Treatment | Adults with schizophrenia | Significant symptom improvement | Variable; tailored to individual needs |
Management of Delirium | Elderly patients | 70% resolution rate | Low-dose; specific to patient needs |
Mood Disorders | Adults with refractory mood disorders | Effective at low doses | <20 mg/day recommended |
Pediatric Behavioral Issues | Children & adolescents | Effective; adjust by weight | Body weight-dependent dosing |
Mecanismo De Acción
Pipamperona ejerce sus efectos principalmente uniéndose a los receptores de serotonina 5-HT2A y dopamina D4. Actúa como antagonista en estos receptores, inhibiendo así la acción de la serotonina y la dopamina. Este mecanismo ayuda a reducir los síntomas psicóticos y a normalizar los patrones de sueño en los pacientes .
Compuestos similares:
Levomepromazina: Otro antipsicótico de baja potencia con efectos sedantes.
Melperona: Un derivado de la butirofenona con propiedades antipsicóticas similares.
Haloperidol: Un antipsicótico de alta potencia con un perfil de unión a receptores diferente.
Singularidad de la this compound: this compound es única debido a su alta selectividad para los receptores de serotonina 5-HT2A y dopamina D4, lo que la distingue de otros antipsicóticos que se dirigen principalmente a los receptores de dopamina D2. Esta selectividad contribuye a su menor incidencia de efectos secundarios extrapiramidales en comparación con otros antipsicóticos .
Análisis Bioquímico
Biochemical Properties
Pipamperone interacts with various enzymes, proteins, and other biomolecules. It binds mainly to 5-HT2A receptors, with a nearly equal affinity to D4 receptors and a moderate affinity for 5-HT2C, D2, D3, 1- and 2B-adrenoceptors . This drug is a selective 5-HT2A, D1, and D4 antagonist .
Cellular Effects
Pipamperone has significant effects on various types of cells and cellular processes. It has sedative effects, which may be beneficial in the management of agitation and disordered sleep . Pipamperone, showing antidopaminergic and anti-serotonergic properties, has been noted for its anti-agitation effects and for its ability to normalize sleep rhythms in psychiatric patients .
Molecular Mechanism
Pipamperone exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. One study showed that pipamperone increased the expression of D4 (dopaminergic) receptors, explaining its helpfulness in decreasing positive psychotic symptoms, such as delusions and hallucinations .
Temporal Effects in Laboratory Settings
It is known that pipamperone has a half-life of 17-22 hours .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La pipamperona se sintetiza mediante un proceso de varios pasos que implica la reacción de 4-fluorobutirofenona con piperidina para formar el compuesto intermedio. Este intermedio luego se hace reaccionar con 4-piperidinopiperidina para producir this compound .
Métodos de producción industrial: La producción industrial de this compound implica el uso de reactores a gran escala y entornos controlados para garantizar la pureza y el rendimiento del producto final. El proceso normalmente incluye pasos como cristalización, filtración y secado para obtener el compuesto puro .
Análisis De Reacciones Químicas
Tipos de reacciones: La pipamperona sufre diversas reacciones químicas, entre ellas:
Oxidación: La this compound se puede oxidar para formar sus derivados de N-óxido correspondientes.
Reducción: Las reacciones de reducción pueden convertir la this compound en sus formas reducidas.
Sustitución: La this compound puede sufrir reacciones de sustitución, particularmente en el anillo de piperidina.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo implican agentes halogenantes.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, como N-óxido y compuestos halogenados .
Comparación Con Compuestos Similares
Levomepromazine: Another low-potency antipsychotic with sedative effects.
Melperone: A butyrophenone derivative with similar antipsychotic properties.
Haloperidol: A high-potency antipsychotic with a different receptor binding profile.
Uniqueness of Pipamperone: Pipamperone is unique due to its high selectivity for serotonin 5-HT2A and dopamine D4 receptors, which distinguishes it from other antipsychotics that primarily target dopamine D2 receptors. This selectivity contributes to its lower incidence of extrapyramidal side effects compared to other antipsychotics .
Actividad Biológica
Pipamperone is a butyrophenone derivative primarily used as an antipsychotic medication. Its biological activity is characterized by its interactions with various neurotransmitter receptors, leading to therapeutic effects in psychiatric disorders, particularly schizophrenia and agitation. This article provides a detailed overview of the biological activity of pipamperone, including its mechanisms of action, pharmacokinetics, clinical studies, and case evaluations.
Pipamperone exhibits a complex mechanism of action, primarily functioning as an antagonist at several receptor sites:
- Dopamine Receptors : It has a high affinity for D4 dopamine receptors (15-fold higher than D2 receptors), which is significant for its antipsychotic effects. This selectivity may help reduce the risk of extrapyramidal symptoms commonly associated with traditional antipsychotics .
- Serotonin Receptors : Pipamperone also acts on 5-HT2A and 5-HT2C serotonin receptors, contributing to its efficacy in managing psychotic symptoms and improving mood regulation .
- Adrenergic Receptors : The drug has antagonistic properties on alpha-1 and alpha-2 adrenergic receptors, which may influence its sedative effects .
Pharmacokinetics
Pipamperone is metabolized in the liver and primarily eliminated via the kidneys. Its half-life ranges from 17 to 26 hours, allowing for flexible dosing schedules. Studies have shown that the apparent volume of distribution is approximately 416 L/70 kg, indicating extensive distribution in body tissues .
Parameter | Value |
---|---|
Half-life | 17-26 hours |
Volume of distribution | 416 L/70 kg |
Clearance | 22.1 L/h/70 kg |
Efficacy in Behavioral Disorders
A double-blind crossover study involving 20 female patients with behavioral disorders demonstrated that pipamperone significantly improved symptoms compared to placebo. Key findings included:
- Dosage : Initial dosage was set at 40 mg twice daily, increasing to 80 mg.
- Assessment : Patients showed improvement in seven out of ten behavioral items after treatment with pipamperone .
Management of Delirium
In a preliminary evaluation involving elderly patients with delirium, low-dose pipamperone monotherapy led to a resolution rate of approximately 70% over an average duration of 6.4 days. This performance was comparable to traditional treatments such as haloperidol .
Pharmacokinetic Modeling
A population pharmacokinetic study showed that pipamperone concentrations were higher in responders than non-responders among pediatric patients with behavioral issues. The median trough concentrations were notably different, suggesting that individualized dosing could enhance treatment outcomes .
Case Studies
- Study on Mental Retardation : A study involving mentally retarded patients indicated that pipamperone improved alertness and amenability during treatment phases compared to placebo .
- Pediatric Population : In a cohort study focusing on children diagnosed with autism spectrum disorder and ADHD, pipamperone was found effective at lower doses than typically recommended for adults, highlighting the need for tailored therapeutic approaches based on age and condition .
Propiedades
IUPAC Name |
1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30FN3O2/c22-18-8-6-17(7-9-18)19(26)5-4-12-24-15-10-21(11-16-24,20(23)27)25-13-2-1-3-14-25/h6-9H,1-5,10-16H2,(H2,23,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKPFOAXAHJUAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2448-68-2 (di-hydrochloride) | |
Record name | Pipamperone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001893330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048369 | |
Record name | Pipamperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
soluble in methanol | |
Record name | Pipamperone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09286 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Pipamperone binds mainly to 5-HT2A receptors, with a nearly equal affinity to D4 receptors and a moderate affinity for 5-HT2C, D2, D3, 1- and 2B-adrenoceptors. This drug is a selective 5-HT2A, D1 and D4 antagonist. Extrapyramidal adverse effects also appear to be limited in pipamperone treatment compared to traditional antipsychotic medications due to its high receptor selectivity. Pipamperone has a 15-fold higher affinity for D4 than D2 receptors. It has been suggested that D4 receptors may play a role in the modulation of GABAergic neuronal activity by dopamine. | |
Record name | Pipamperone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09286 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1893-33-0 | |
Record name | Pipamperone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1893-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pipamperone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001893330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pipamperone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09286 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pipamperone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759178 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pipamperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIPAMPERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5402501F0W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
>254 | |
Record name | Pipamperone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09286 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.